Methyl 3-acetamido-4,6-O-benzylidene-2,3-dideoxy-a-D-ribo-hexopyranoside
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Overview
Description
Methyl 3-acetamido-4,6-O-benzylidene-2,3-dideoxy-a-D-ribo-hexopyranoside is a significant compound in the field of biomedicine. It serves as a foundation for pharmaceutical advancements aimed at treating various diseases. This compound is a monosaccharide derivative with a molecular formula of C16H21NO5 and a molecular weight of 307.35 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-acetamido-4,6-O-benzylidene-2,3-dideoxy-a-D-ribo-hexopyranoside typically involves the protection of hydroxyl groups, followed by the introduction of the acetamido group. The benzylidene group is used to protect the hydroxyl groups at positions 4 and 6. The reaction conditions often include the use of solvents like chloroform and methanol, and the reactions are carried out at low temperatures to prevent decomposition .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities. The production process is designed to ensure high purity and quality, with cleanroom environments ranging from Class 100 to Class 100,000.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-acetamido-4,6-O-benzylidene-2,3-dideoxy-a-D-ribo-hexopyranoside undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups.
Reduction: This reaction can be used to remove protective groups.
Substitution: This reaction can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product is obtained.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.
Scientific Research Applications
Methyl 3-acetamido-4,6-O-benzylidene-2,3-dideoxy-a-D-ribo-hexopyranoside has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of carbohydrate-protein interactions.
Medicine: It serves as a precursor for the development of pharmaceutical drugs.
Industry: It is used in the production of various biochemicals
Mechanism of Action
The mechanism of action of Methyl 3-acetamido-4,6-O-benzylidene-2,3-dideoxy-a-D-ribo-hexopyranoside involves its interaction with specific molecular targets and pathways. The acetamido group plays a crucial role in binding to enzymes and receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of bacterial growth or modulation of immune responses.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-acetamido-4,6-O-benzylidene-2-deoxy-b-D-glucopyranoside: This compound is also used in biomedical research and has similar protective groups.
Methyl 4,6-O-benzylidene-alpha-D-glucopyranoside: This compound is used in the synthesis of other complex molecules.
Uniqueness
Methyl 3-acetamido-4,6-O-benzylidene-2,3-dideoxy-a-D-ribo-hexopyranoside is unique due to its specific structural configuration, which allows it to interact with a distinct set of molecular targets. This uniqueness makes it a valuable compound for developing targeted therapies and studying specific biochemical pathways.
Properties
Molecular Formula |
C16H21NO5 |
---|---|
Molecular Weight |
307.34 g/mol |
IUPAC Name |
N-[(4aR,6S,8S,8aS)-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]acetamide |
InChI |
InChI=1S/C16H21NO5/c1-10(18)17-12-8-14(19-2)21-13-9-20-16(22-15(12)13)11-6-4-3-5-7-11/h3-7,12-16H,8-9H2,1-2H3,(H,17,18)/t12-,13+,14-,15-,16?/m0/s1 |
InChI Key |
GDYLYTADQGGFEF-HAXBKTOASA-N |
Isomeric SMILES |
CC(=O)N[C@H]1C[C@H](O[C@H]2[C@H]1OC(OC2)C3=CC=CC=C3)OC |
Canonical SMILES |
CC(=O)NC1CC(OC2C1OC(OC2)C3=CC=CC=C3)OC |
Origin of Product |
United States |
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